molecular formula C10H9F6NO B13695998 2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13695998
M. Wt: 273.17 g/mol
InChI Key: XWGBIQDRWIONFA-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an amino group, a methyl group, and a hexafluoroisopropanol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of 3-amino-4-methylphenol with hexafluoroacetone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-4-methylphenol and hexafluoroacetone.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The amino group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: A related compound with similar structural features but lacking the hexafluoroisopropanol moiety.

    2-Amino-5-hydroxytoluene: Another structurally similar compound with different functional groups.

Uniqueness

2-(3-Amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is unique due to its hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and ability to interact with biological systems, making it valuable for various applications.

Properties

Molecular Formula

C10H9F6NO

Molecular Weight

273.17 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C10H9F6NO/c1-5-2-3-6(4-7(5)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3

InChI Key

XWGBIQDRWIONFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)N

Origin of Product

United States

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